molecular formula C6H10N2O B15306067 3-Hydroxypiperidine-3-carbonitrile

3-Hydroxypiperidine-3-carbonitrile

Cat. No.: B15306067
M. Wt: 126.16 g/mol
InChI Key: QXAWXVHZADXTRY-UHFFFAOYSA-N
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Description

3-Hydroxypiperidine-3-carbonitrile (CAS No. 1366993-27-2) is a piperidine derivative featuring a hydroxyl (-OH) and a nitrile (-CN) group at the 3-position of the six-membered saturated ring. Its molecular formula is C₆H₁₀N₂O, with a molecular weight of 138.16 g/mol . The compound is primarily utilized in pharmaceutical and chemical research, as evidenced by its availability through specialized suppliers like Shanghai Macklin Biochemical Co., Ltd., which offers it at premium prices for laboratory use .

Properties

IUPAC Name

3-hydroxypiperidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-4-6(9)2-1-3-8-5-6/h8-9H,1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAWXVHZADXTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Hydroxypiperidine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of 3-cyanopyridine in the presence of a suitable catalyst. This reaction typically requires high pressure and temperature conditions to achieve the desired product .

Another method involves the use of biocatalysts. For example, the biocatalytic reduction of 3-cyanopyridine using a thermostable aldo-keto reductase enzyme has been reported. This method offers high enantioselectivity and efficiency under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxypiperidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Hydroxypiperidine-3-carbonitrile depends on its specific application. In medicinal chemistry, it often acts as an intermediate in the synthesis of drugs that target specific enzymes or receptors. The hydroxyl and nitrile groups play crucial roles in binding to the active sites of these targets, thereby modulating their activity .

Comparison with Similar Compounds

Piperidine-3-carbonitrile Hydrochloride

  • Structure : Piperidine-3-carbonitrile with a hydrochloride salt.
  • Molecular Formula : C₆H₁₀N₂·HCl
  • Molecular Weight : 158.62 g/mol
  • Key Features : Lacks the hydroxyl group at the 3-position but shares the nitrile substituent. Structural similarity score: 0.88 compared to 3-Hydroxypiperidine-3-carbonitrile .
  • Applications : Used as a building block in medicinal chemistry due to its basicity and stability.

3-Benzyl-1-methyl-piperidine-3-carbonitrile

  • Structure : Piperidine-3-carbonitrile with benzyl and methyl substituents.
  • Molecular Formula : C₁₄H₁₈N₂
  • Molecular Weight : 214.31 g/mol
  • Synthesis : Prepared via alkylation and cyanation reactions, with optimized yields reported in LookChem literature .

6-[3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]pyridine-2-carbonitrile

  • Structure : Piperidine fused with pyridine, featuring hydroxymethyl and phenylpropyl groups.
  • Molecular Formula : C₂₁H₂₅N₃O
  • Molecular Weight : 335 Da
  • Key Features : Extended aromatic system (pyridine) and hydrophobic side chains may improve binding to biological targets .

Table 1: Comparison of Piperidine-Based Carbonitriles

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound C₆H₁₀N₂O 138.16 -OH, -CN at C3 Pharmaceutical research
Piperidine-3-carbonitrile HCl C₆H₁₀N₂·HCl 158.62 -CN at C3, HCl salt Medicinal chemistry
3-Benzyl-1-methyl-piperidine-3-carbonitrile C₁₄H₁₈N₂ 214.31 -CN, benzyl, methyl Lipophilic drug candidates

Pyrrole/Pyrrolidine-Based Carbonitriles

2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile

  • Structure: Pyrrole ring with amino, phenyl, and nitrile groups.
  • Molecular Formula : C₁₇H₁₃N₃
  • Molecular Weight : 259.31 g/mol
  • Key Features : Aromatic pyrrole core with electron-withdrawing nitrile. Modified derivatives (e.g., pyridine-fused analogs) show enhanced π-π stacking in biological systems .

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile

  • Structure : Fused pyrrole-pyridine system with nitrile.
  • Molecular Formula : C₈H₅N₃
  • Molecular Weight : 143.15 g/mol
  • Applications : Explored in optoelectronics and kinase inhibitor development due to planar aromatic structure .

Table 2: Pyrrole-Based Carbonitriles

Compound Molecular Formula Molecular Weight (g/mol) Key Features
2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile C₁₇H₁₃N₃ 259.31 Aromatic, bioactive modifications
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile C₈H₅N₃ 143.15 Fused rings, electronic applications

Other Heterocyclic Carbonitriles

3-Methyl-3-piperidinooxindole

  • Structure : Oxindole scaffold with piperidine and methyl groups.
  • Molecular Formula : C₁₅H₂₀N₂O
  • Molecular Weight : 244.34 g/mol
  • Key Features : Combines sp³-hybridized piperidine with an oxindole moiety, a common motif in kinase inhibitors .

3-Cyano-3-methylpyrrolidine Hydrochloride

  • Structure : Pyrrolidine with nitrile and methyl groups.
  • Molecular Formula : C₆H₁₀N₂·HCl
  • Molecular Weight : 158.62 g/mol
  • Structural Similarity : 0.96 to this compound, highlighting the impact of ring size (5-membered vs. 6-membered) on properties .

Key Research Findings and Trends

  • Synthetic Accessibility : Piperidine carbonitriles are often synthesized via cyanation of ketones or reductive amination (e.g., 3-Benzyl-1-methyl-piperidine-3-carbonitrile ).
  • Pharmacological Potential: Nitrile groups enhance binding to metalloenzymes, while hydroxyl groups improve solubility—critical for CNS-targeting drugs .
  • Safety Profiles : Pyridinecarbonitriles (e.g., 3-Pyridinecarbonitrile) exhibit acute oral toxicity (Category 4) and respiratory irritation, suggesting similar hazards for related nitriles .

Biological Activity

3-Hydroxypiperidine-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant research findings, providing a comprehensive overview.

Structural Characteristics

This compound consists of a piperidine ring with a hydroxyl group and a carbonitrile group attached to the same carbon atom. Its molecular formula is C6H10N2OC_6H_{10}N_2O. The presence of both hydroxyl and nitrile groups imparts distinct chemical reactivity, making it an attractive candidate for various biological applications.

Synthesis

The synthesis of this compound typically involves several steps, including the use of reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction. In industrial settings, continuous flow processes may enhance production efficiency and product consistency .

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that the compound could act as an enzyme inhibitor, potentially modulating various biological pathways. Its interactions with specific molecular targets indicate its utility in drug discovery .
  • Receptor Binding : The compound may bind to receptors or enzymes, influencing their activity. This interaction is crucial for understanding its therapeutic potential .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

The following table summarizes some compounds sharing structural similarities with this compound:

Compound NameStructural FeaturesUnique Characteristics
3-HydroxypiperidineHydroxyl group on the piperidine ringLacks the nitrile group; primarily used as an intermediate
4-HydroxypiperidineHydroxyl group at the fourth carbonDifferent positioning affects reactivity
3-AminopiperidineAmino group instead of hydroxylAlters biological activity and potential applications
1-Benzyl-3-hydroxypiperidineBenzyl substitution on piperidineEnhances lipophilicity and alters pharmacokinetic properties

The unique combination of functional groups in this compound allows for diverse synthetic applications and potential biological activities not present in its analogs .

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